molecular formula C7H11ClN2 B3087188 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 1171799-90-8

4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No. B3087188
CAS RN: 1171799-90-8
M. Wt: 158.63 g/mol
InChI Key: YMYAQCUZISCOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule .


Synthesis Analysis

The synthesis of similar pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4-chloro-3-ethyl-1-methylpyrazole can be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms. The pyrazole ring is substituted with a chlorine atom at position 4 and methyl groups at positions 3 and 5 .


Chemical Reactions Analysis

Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Reaction with Hydrazines

Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, reacts with substituted hydrazines to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles. Specific conditions enable the selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles, showcasing potential synthetic utility in preparing pyrazole derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Complexes

A general method for synthesizing 4-(alkyl)pyrazoles has been developed, which involves reacting organyl diethylacetals with the Vilsmeier reagent to yield a mixture that reacts directly with hydrazine to produce desired pyrazoles. The 4-(phenyl)pyrazole derivative, for example, exhibited low solubility in common organic solvents, providing a pathway for the preparation of pyrazole-based compounds with potential applications in materials science and coordination chemistry (Reger, Gardinier, Grattan, Smith, & Smith, 2003).

Safety and Hazards

While specific safety and hazard information for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is not available, it should be treated as an organic compound. Proper protective equipment should be worn when handling it, and it should be stored in a sealed container, away from oxidizing agents and strong acids or bases .

properties

IUPAC Name

4-chloro-1-ethyl-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYAQCUZISCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.